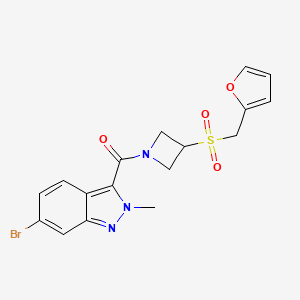

(6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-bromo-2-methylindazol-3-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O4S/c1-20-16(14-5-4-11(18)7-15(14)19-20)17(22)21-8-13(9-21)26(23,24)10-12-3-2-6-25-12/h2-7,13H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBVOIBRPRXLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets. These targets often play crucial roles in various biological processes, including inflammation, microbial infections, and cancer.

Mode of Action

Indazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes. For instance, some indazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators.

Biological Activity

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is an indazole derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activities, including antiprotozoal, antimicrobial, and potential anticancer properties, supported by relevant data and case studies.

Structural Overview

The molecular formula of the compound is with a molecular weight of 438.3 g/mol. The structure includes an indazole core, which is known for its diverse pharmacological properties, and a sulfonamide moiety that enhances its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrN3O4S |

| Molecular Weight | 438.3 g/mol |

| CAS Number | 1797886-71-5 |

Antiprotozoal Activity

Indazole derivatives, including the compound in focus, have been studied for their antiprotozoal activities against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. A study highlighted that certain indazole derivatives exhibited significant potency against these protozoa, with some compounds showing IC50 values lower than those of established drugs like metronidazole. Specifically, modifications in the indazole structure have been linked to enhanced activity against these pathogens .

Antimicrobial Properties

Research indicates that the compound demonstrates antimicrobial activity against various bacterial strains. The presence of the furan and sulfonamide groups in its structure contributes to its effectiveness. For instance, studies have shown that structural modifications can enhance the compound's ability to inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

The proposed mechanism of action for compounds like this compound involves interaction with cellular targets that disrupt essential biological processes. The electron-rich nature of the indazole ring facilitates binding to various biomolecules, potentially leading to inhibition of key enzymes or receptors involved in disease progression.

Case Studies and Research Findings

- Antiprotozoal Efficacy : A study evaluated multiple indazole derivatives against E. histolytica, revealing that compounds with specific substitutions showed enhanced potency compared to traditional treatments. For example, certain derivatives were found to be up to 12 times more effective than metronidazole against Giardia intestinalis .

- Structure-Activity Relationship (SAR) : Research on SAR has demonstrated that electron-withdrawing groups at specific positions on the indazole ring significantly improve antiprotozoal activity. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain structural features were crucial for enhancing antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound is compared to three classes of analogues: indazole derivatives , sulfonyl-containing heterocycles , and azetidine-based molecules .

Physicochemical and Pharmacokinetic Properties

- LogP : The bromine atom and furan-methyl group increase lipophilicity (predicted LogP ~3.5) compared to unsubstituted indazoles (LogP ~2.0), which may improve cellular uptake but reduce aqueous solubility.

- Metabolic Stability: The sulfonylazetidine group likely reduces oxidative metabolism compared to non-sulfonylated azetidines .

Research Findings and Limitations

- Synthetic Challenges : The compound’s synthesis likely requires multi-step protocols involving Suzuki coupling (for bromoindazole) and sulfonylation, as seen in analogous indazole and sulfonyl-azetidine syntheses .

- Crystallographic Data : Structural characterization via X-ray crystallography (using programs like SHELX ) is unreported, limiting conformational analysis.

- Biological Data Gap: No peer-reviewed studies directly evaluate its activity against specific targets. Comparisons rely on extrapolation from structurally related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.